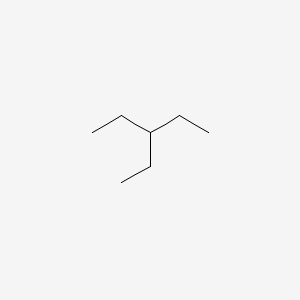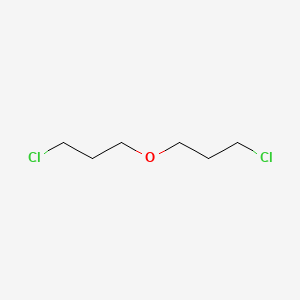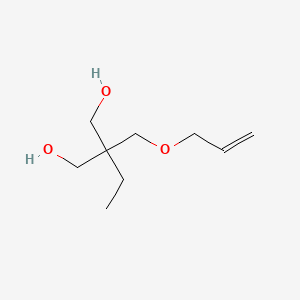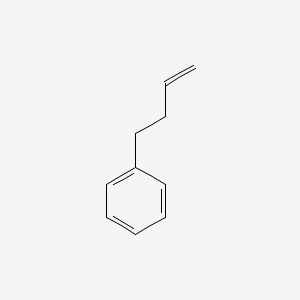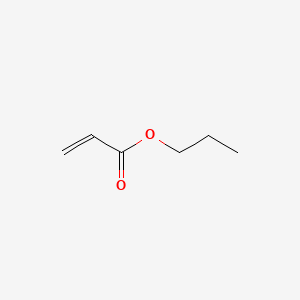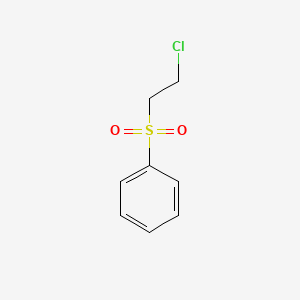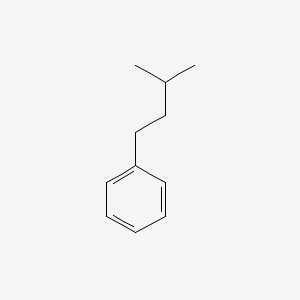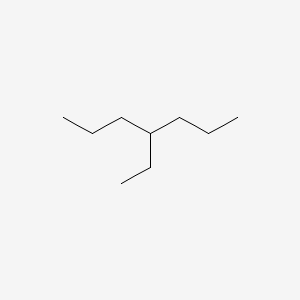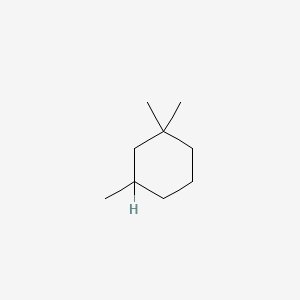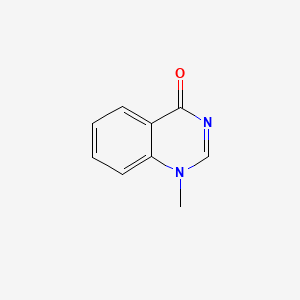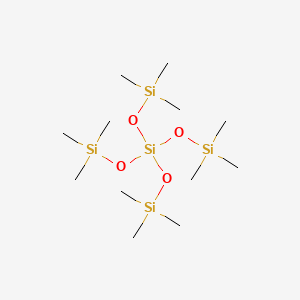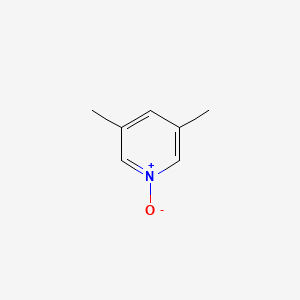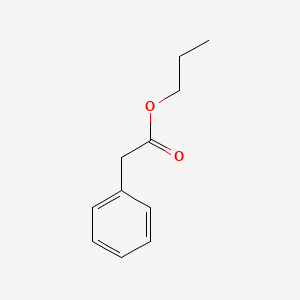
苯丙酸丙酯
概述
描述
Propyl phenylacetate is an organic compound classified as an ester. It is formed by the esterification of phenylacetic acid and propanol. This compound is known for its pleasant aroma, which makes it a valuable ingredient in the fragrance and flavor industries. Its chemical structure consists of a phenyl group attached to an acetate group, which is further connected to a propyl group.
科学研究应用
Propyl phenylacetate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: The compound’s pleasant aroma makes it useful in olfactory studies and as a flavoring agent in food science.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory effects, is ongoing.
Industry: It is widely used in the fragrance and flavor industries due to its aromatic properties.
作用机制
Target of Action
Propyl phenylacetate, also known as propyl 2-phenylacetate, is a compound that plays a significant role in the bacterial degradation of aromatic components . The primary targets of propyl phenylacetate are the enzymes involved in this degradation process .
Mode of Action
The interaction of propyl phenylacetate with its targets involves a series of biochemical reactions. These reactions lead to changes in the structure and function of the enzymes, facilitating the degradation of aromatic components .
Biochemical Pathways
Propyl phenylacetate affects the phenylacetic acid (PAA) catabolic pathway, which is involved in the degradation of aromatic components . This pathway contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity . The downstream effects of this pathway include the breakdown of aromatic compounds, contributing to various metabolic processes within the bacteria .
Pharmacokinetics
It’s known that propyl phenylacetate is synthesized via an esterification reaction in the presence of immobilized candida antarctica lipase-b (cal-b) .
Result of Action
The molecular and cellular effects of propyl phenylacetate’s action primarily involve the degradation of aromatic components. This degradation process contributes to various metabolic activities within the bacteria, including biofilm formation and antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of propyl phenylacetate. For instance, the esterification reaction used to synthesize propyl phenylacetate is performed in a specific medium and under certain temperature conditions . These factors can affect the efficiency of the reaction and the resulting yield of propyl phenylacetate .
生化分析
Biochemical Properties
Propyl phenylacetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with lipases, which catalyze the esterification of propyl phenylacetate. This reaction is essential for the synthesis of propyl phenylacetate in industrial applications . Additionally, propyl phenylacetate can be involved in the catabolic pathways of phenylalanine and phenylacetate, where it is processed by enzymes such as phenylacetate-CoA ligase .
Cellular Effects
Propyl phenylacetate influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, propyl phenylacetate is involved in the phenylacetate catabolic pathway, which is crucial for the degradation of aromatic compounds . This pathway impacts the cellular metabolism by converting phenylacetate into acetyl-CoA and succinyl-CoA, which are vital intermediates in the citric acid cycle.
Molecular Mechanism
The molecular mechanism of propyl phenylacetate involves its interaction with specific enzymes and biomolecules. In the phenylacetate catabolic pathway, propyl phenylacetate is first converted to phenylacetyl-CoA by phenylacetate-CoA ligase. This intermediate then undergoes a series of reactions, including epoxidation, isomerization, and hydrolytic ring cleavage, ultimately leading to the formation of acetyl-CoA and succinyl-CoA . These reactions highlight the compound’s role in enzyme activation and substrate transformation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propyl phenylacetate can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that propyl phenylacetate can be stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to propyl phenylacetate in in vitro or in vivo studies can provide insights into its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of propyl phenylacetate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways. At high doses, propyl phenylacetate can have toxic or adverse effects, potentially disrupting cellular functions and causing oxidative stress . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of propyl phenylacetate in various applications.
Metabolic Pathways
Propyl phenylacetate is involved in several metabolic pathways, including the phenylacetate catabolic pathway. In this pathway, the compound is converted to phenylacetyl-CoA, which undergoes further transformations to produce acetyl-CoA and succinyl-CoA . These intermediates are essential for energy production and biosynthetic processes. The involvement of propyl phenylacetate in these pathways highlights its significance in cellular metabolism.
Transport and Distribution
The transport and distribution of propyl phenylacetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s bioavailability and its effects on cellular functions.
Subcellular Localization
Propyl phenylacetate’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The localization of propyl phenylacetate can impact its activity and function, influencing various cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
Propyl phenylacetate can be synthesized through the esterification reaction between phenylacetic acid and propanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluene sulfonic acid, to proceed efficiently. The reaction is carried out by heating the mixture of phenylacetic acid and propanol in the presence of the acid catalyst, which facilitates the removal of water and drives the reaction towards ester formation.
Another method involves the use of immobilized Candida antarctica lipase-B (CAL-B) as a biocatalyst. This enzymatic process is performed in a heptane medium with a 1:2 molar ratio of phenylacetic acid to propanol. The reaction is carried out at 40°C, achieving a high conversion rate within a short reaction time .
Industrial Production Methods
In industrial settings, the production of propyl phenylacetate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the esterification reaction followed by purification steps such as distillation to remove unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Propyl phenylacetate, like other esters, undergoes several types of chemical reactions:
Hydrolysis: In the presence of an acid or base, propyl phenylacetate can be hydrolyzed to yield phenylacetic acid and propanol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or enzymes like lipases are used to facilitate the reaction.
Major Products Formed
Hydrolysis: Phenylacetic acid and propanol.
Reduction: Phenylacetic alcohol.
Transesterification: Different esters depending on the alcohol used.
相似化合物的比较
Propyl phenylacetate can be compared to other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, they differ in their alkyl and aryl groups, which influence their physical and chemical properties. For example:
Ethyl acetate: Has a fruity aroma and is commonly used as a solvent.
Methyl butyrate: Known for its apple-like smell and used in flavorings.
Propyl phenylacetate is unique due to its specific combination of a phenyl group and a propyl group, giving it distinct aromatic properties that are highly valued in the fragrance industry.
属性
IUPAC Name |
propyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXFZZLGPFNITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063534 | |
| Record name | Benzeneacetic acid, propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; honey-like, but fresh and light, fruity apricot-rose type odour | |
| Record name | Propyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/943/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
240.00 °C. @ 753.00 mm Hg | |
| Record name | Propyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | Propyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Propyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/943/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.985-0.995 (15.5°) | |
| Record name | Propyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/943/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4606-15-9 | |
| Record name | Propyl phenylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4606-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004606159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl phenylacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL PHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/597S2W2M87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights about S-nitrosothiol esters of propyl phenylacetate derivatives can be obtained from the research?
A1: The research primarily utilizes infrared spectroscopy and density functional theory (DFT) calculations to investigate the conformational preferences of novel S-nitrosothiol esters derived from ibuprofen, naproxen, and substituted propyl phenylacetates []. The study reveals that these compounds predominantly exist in an anticlinal (ac) conformation, stabilized by intramolecular hydrogen bonding. Furthermore, the S-nitrosothiol group exhibits a preference for the trans (anti) conformation. The computational analysis suggests that specific orbital interactions influence the S-N bond length and contribute to the potential nitric oxide (NO) releasing properties of these compounds [].
Q2: Are there any studies on the stability and formulation of these S-nitrosothiol esters?
A2: While the provided research focuses on the synthesis and conformational analysis of these novel S-nitrosothiol esters, it does not delve into their stability or formulation strategies []. Further research is needed to determine their stability under various conditions, appropriate formulation approaches to enhance their solubility and bioavailability, and potential applications as NO-releasing drugs.
Q3: What is known about the reactivity of iso-propyl phenylacetate?
A3: The research indicates that iso-propyl phenylacetate, when treated with tBuP4 as a base, forms a single enolate []. This finding suggests regioselectivity in the deprotonation reaction, which could be further explored for targeted synthesis and potential applications in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
